molecular formula C10H9F3O2S B6331021 Ethyl 4-(trifluoromethylthio)benzoate CAS No. 587-19-9

Ethyl 4-(trifluoromethylthio)benzoate

Cat. No.: B6331021
CAS No.: 587-19-9
M. Wt: 250.24 g/mol
InChI Key: YRECGHGSGTZAEJ-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethylthio)benzoate is a chemical compound with the molecular formula C10H9F3O2S. It is a white crystalline powder known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(trifluoromethylthio)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethylthio)benzoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted benzoates with different functional groups.

Scientific Research Applications

Ethyl 4-(trifluoromethylthio)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Ethyl 4-(trifluoromethylthio)benzoate can be compared with other similar compounds, such as:

    Methyl 4-fluorobenzoate: Similar ester structure but with a fluorine atom instead of a trifluoromethylthio group.

    Ethyl 4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.

Uniqueness

The presence of the trifluoromethylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-(trifluoromethylsulfanyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRECGHGSGTZAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215118
Record name Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-19-9
Record name Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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